molecular formula C8H16O B3269719 3-Heptanone, 4-methyl-, (4S)- CAS No. 51532-30-0

3-Heptanone, 4-methyl-, (4S)-

Cat. No.: B3269719
CAS No.: 51532-30-0
M. Wt: 128.21 g/mol
InChI Key: MVLRILUUXLBENA-ZETCQYMHSA-N
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Description

3-Heptanone, 4-methyl-, (4S)-, also known as (4S)-4-Methyl-3-heptanone, is an organic compound with the molecular formula C8H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Heptanone, 4-methyl-, (4S)- can be synthesized through several methods. One common synthetic route involves the asymmetric synthesis using the SAMP-/RAMP-hydrazone method. This method involves the reaction of a hydrazone with an aldehyde or ketone, followed by reduction and hydrolysis to yield the desired chiral ketone .

Industrial Production Methods

Industrial production of 3-Heptanone, 4-methyl-, (4S)- typically involves the reductive condensation of propionaldehyde (propanal) with butanone (methyl ethyl ketone). This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to produce 3-Heptanone .

Chemical Reactions Analysis

Types of Reactions

3-Heptanone, 4-methyl-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

3-Heptanone, 4-methyl-, (4S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Heptanone, 4-methyl-, (4S)- involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions. It can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The specific pathways and molecular targets involved depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-Heptanone: A similar compound with the molecular formula C7H14O, differing by the absence of the methyl group at the fourth position.

    4-Heptanone, 3-methyl-: Another similar compound with the molecular formula C8H16O, differing in the position of the methyl group.

Uniqueness

3-Heptanone, 4-methyl-, (4S)- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and in applications where chirality is important .

Properties

IUPAC Name

(4S)-4-methylheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLRILUUXLBENA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466419
Record name 3-Heptanone, 4-methyl-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51532-30-0, 51532-31-1
Record name 3-Heptanone, 4-methyl-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylheptan-3-one, (4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNT65QN5WX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylheptan-3-one, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB5TD5A4UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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